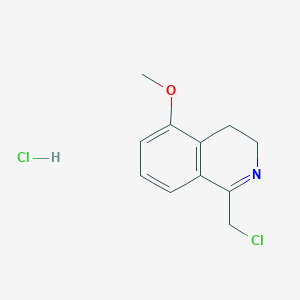

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride

Description

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Properties

IUPAC Name |

1-(chloromethyl)-5-methoxy-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO.ClH/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12;/h2-4H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIJWNHURYAXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN=C2CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-3,4-dihydroisoquinoline.

Chloromethylation: The key step involves the chloromethylation of the isoquinoline ring. This can be achieved using reagents like formaldehyde and hydrochloric acid, which introduce the chloromethyl group at the desired position.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of quinoline derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic uses.

Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biological Studies:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds, such as:

2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride: This compound has a similar structure but differs in the position and number of methoxy groups.

2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have variations in the substitution pattern on the pyridine ring.

The uniqueness of 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the chloromethyl group at specific positions can confer distinct properties compared to other related compounds.

Biological Activity

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride is characterized by its isoquinoline structure, which contributes to its reactivity and interaction with biological targets. The presence of the chloromethyl group enhances its electrophilic properties, potentially facilitating interactions with nucleophilic sites in biomolecules.

The biological activity of 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors.

- Enzyme Interaction : This compound has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes that regulate neurotransmitter levels, potentially influencing mood and cognitive functions.

- Receptor Modulation : The compound may also act as an antagonist or agonist at certain receptor sites, impacting signaling pathways related to pain perception and inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride:

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231). |

| Antimicrobial Properties | Demonstrates activity against certain bacterial strains. |

| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress and apoptosis. |

| Anti-inflammatory Effects | Reduces inflammatory markers in vitro and in vivo models. |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Studies : In vitro studies using MDA-MB-231 breast cancer cells showed a significant reduction in cell viability upon treatment with 10 μM concentrations of the compound over three days. Furthermore, in vivo studies indicated that administration at 20 mg/kg effectively reduced tumor size in xenograft models.

- Neuroprotective Effects : Research demonstrated that 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride could mitigate neuronal damage induced by oxidative stress in cultured neuronal cells. This suggests potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is likely absorbed through gastrointestinal routes with distribution influenced by its lipophilicity.

- Metabolism : Initial studies suggest hepatic metabolism may play a role in its bioavailability and efficacy.

- Toxicity Profile : Preliminary toxicity assessments indicate that while lower doses exhibit therapeutic effects, higher doses may lead to cytotoxicity and organ damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.